Antifungal agent 27

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

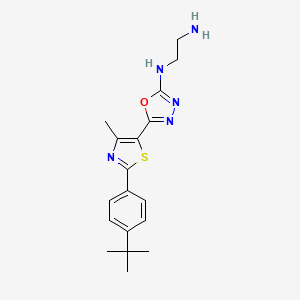

Molecular Formula |

C18H23N5OS |

|---|---|

Molecular Weight |

357.5 g/mol |

IUPAC Name |

N'-[5-[2-(4-tert-butylphenyl)-4-methyl-1,3-thiazol-5-yl]-1,3,4-oxadiazol-2-yl]ethane-1,2-diamine |

InChI |

InChI=1S/C18H23N5OS/c1-11-14(15-22-23-17(24-15)20-10-9-19)25-16(21-11)12-5-7-13(8-6-12)18(2,3)4/h5-8H,9-10,19H2,1-4H3,(H,20,23) |

InChI Key |

WGLFIVVPESNTEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)(C)C)C3=NN=C(O3)NCCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Antifungal Agent 27 (C-27 Steroidal Saponins)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Antifungal Agent 27" is not a standardized nomenclature. Based on a comprehensive review of scientific literature, this guide focuses on a class of compounds known as C-27 steroidal saponins . Within a key study, the steroidal sapogenin chlorogenin is specifically designated as compound 27 . This document will address the broader class of C-27 steroidal saponins, with specific data related to individual compounds as referenced in the literature.

Introduction and Core Concepts

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The existing arsenal of antifungal drugs is limited and faces challenges of toxicity and emerging resistance. C-27 steroidal saponins, a class of natural products isolated from various plants, have demonstrated promising antifungal activity against a range of opportunistic fungal pathogens.[1][2][3] This guide provides a detailed overview of their mechanism of action, supported by quantitative data and experimental protocols from key research.

The antifungal efficacy of C-27 steroidal saponins is intricately linked to their chemical structure, specifically the nature of the aglycone moiety (the non-sugar part) and the composition and structure of the attached sugar chains.[1][2][3]

Mechanism of Action

The precise molecular target of most C-27 steroidal saponins is still under investigation. However, the prevailing understanding, based on structure-activity relationship (SAR) studies, points towards a mechanism involving the disruption of fungal cell membrane integrity. Saponins, in general, are known for their membrane-permeabilizing properties.[4]

Key structural features determining the antifungal activity of C-27 steroidal saponins include:

-

The Aglycone Moiety: The steroidal skeleton of the saponin is a crucial determinant of its biological activity. Different aglycones, such as tigogenin, hecogenin, and diosgenin, result in varying degrees of antifungal potency and spectrum.[1][5]

-

The Sugar Chain: The number and composition of monosaccharide units in the sugar chain attached to the aglycone are critical for antifungal activity. For instance, in the hecogenin series of saponins, activity is generally observed only when the sugar moiety consists of at least four monosaccharide units.[1][5] The sugar chain is believed to play a key role in the interaction of the saponin with the fungal cell membrane.

It is important to note that the aglycones alone (steroidal sapogenins, including chlorogenin, compound 27) have been found to be inactive, indicating that the glycosylation is essential for the antifungal effect.[1]

Quantitative Data Summary

The antifungal activity of various C-27 steroidal saponins has been quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against several pathogenic fungi. The following table summarizes the MFC data for selected active saponins from a key study.

| Compound Number | Aglycone Type | Fungal Strain | MFC (µg/mL) |

| 1 | Tigogenin | Candida albicans | 10 |

| Candida glabrata | 20 | ||

| Candida krusei | 20 | ||

| Cryptococcus neoformans | 1.25 | ||

| Aspergillus fumigatus | 2.5 | ||

| 2 | Tigogenin | Cryptococcus neoformans | 1.25 |

| Aspergillus fumigatus | 5 | ||

| 3 | Tigogenin | Cryptococcus neoformans | 1.25 |

| Aspergillus fumigatus | 5 | ||

| 4 | Tigogenin | Cryptococcus neoformans | 1.25 |

| Aspergillus fumigatus | 5 | ||

| 11 | Hecogenin | Candida spp. & C. neoformans | 20 |

| 14 | Hecogenin | Candida spp. & C. neoformans | 20 |

| Aspergillus fumigatus | 20 | ||

| 19 | Diosgenin | Candida albicans | 10 |

| Candida glabrata | 20 | ||

| 20 | Diosgenin | Candida albicans | 10 |

| Candida glabrata | 20 | ||

| Amphotericin B | (Control) | Cryptococcus neoformans | 1.25 |

| Fluconazole | (Control) | Candida spp. & C. neoformans | >40 |

Note: Compounds are numbered as per the source literature. In the same study, compounds 23 to 28, which are steroidal sapogenins including chlorogenin (27), were inactive at the highest tested concentration of 20 µg/mL.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the antifungal activity of C-27 steroidal saponins.

Antifungal Susceptibility Testing

This protocol is a modified version of the Clinical and Laboratory Standards Institute (CLSI) methods M27-A2 and M38-A.[1][6]

4.1.1. Fungal Strains and Culture Conditions:

-

Reference strains from the American Type Culture Collection (ATCC) are used, including Candida albicans ATCC 90028, Candida glabrata ATCC 90030, Candida krusei ATCC 6258, Cryptococcus neoformans ATCC 90113, and Aspergillus fumigatus ATCC 90906.[1]

-

Yeast cultures are grown on Sabouraud dextrose agar (SDA) plates at 35°C for 24 to 48 hours.

-

Aspergillus fumigatus is grown on potato dextrose agar (PDA) slants at 35°C for 7 days.

4.1.2. Inoculum Preparation:

-

For yeast, a suspension is made in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

For Aspergillus fumigatus, spores are harvested by gently removing them from the agar slant and suspending them in sterile saline containing 0.05% Tween 80. The spore suspension is adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ spores/mL.

4.1.3. Microbroth Dilution Assay:

-

Test compounds are dissolved in dimethyl sulfoxide (DMSO).

-

Serial dilutions of the compounds are prepared in 20% DMSO in 0.9% saline.

-

The dilutions are transferred in duplicate to 96-well flat-bottom microplates.

-

The prepared fungal inoculum is added to each well.

-

The final concentration of DMSO in the assay should not exceed 1%.

-

The plates are incubated at 35°C for 24 to 48 hours for yeasts and 48 to 72 hours for Aspergillus fumigatus.

-

The MIC is determined as the lowest concentration of the compound at which there is a prominent decrease in turbidity (for yeasts) or no visible growth (for molds) compared to the control.

-

To determine the MFC, an aliquot from each well showing no visible growth is subcultured on an agar plate and incubated. The MFC is the lowest concentration that results in no fungal growth on the subculture.

In Vitro Cytotoxicity Assay

4.2.1. Cell Line and Culture:

-

A mammalian cell line, such as Vero cells (African green monkey kidney), is used.

-

Cells are maintained in a suitable growth medium supplemented with fetal bovine serum.

4.2.2. Assay Protocol:

-

Cells are seeded in 96-well plates and incubated to allow for attachment.

-

The test compounds are serially diluted and added to the wells.

-

Doxorubicin is typically used as a positive control for cytotoxicity.

-

The plates are incubated for 48 to 72 hours.

-

Cell viability is assessed using a suitable method, such as the neutral red dye uptake assay.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

Caption: Workflow for determining MIC and MFC of antifungal agents.

Logic Diagram of Structure-Activity Relationship

Caption: Key structural determinants of C-27 steroidal saponin antifungal activity.

References

- 1. Antifungal Activity of C-27 Steroidal Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal activity of C-27 steroidal saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

A Technical Guide to the Synthesis of Antifungal C-27 Steroidal Saponins

Disclaimer: The designation "Antifungal agent 27" does not correspond to a standard, publicly documented chemical entity. This guide, therefore, focuses on the synthesis of a representative member of the C-27 steroidal saponin class, which exhibits significant antifungal properties. Specifically, we will detail the synthesis of a tigogenin-based saponin, as this aglycone is a common core for antifungal C-27 steroidal saponins and its chemistry is well-documented.[1][2]

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of a plausible semi-synthetic pathway, including detailed experimental protocols, quantitative data, and process visualizations.

Overview of the Synthetic Strategy

The synthesis of C-27 steroidal saponins is typically approached semi-synthetically, owing to the complex, stereochemically rich structure of the steroidal aglycone. The general strategy involves:

-

Isolation and Preparation of the Aglycone: The steroidal core, or sapogenin (e.g., tigogenin), is most commonly obtained by acid hydrolysis of saponin-rich extracts from plant sources.[3][4]

-

Chemical Glycosylation: The attachment of sugar moieties to the aglycone is a critical step. This can be achieved through various chemical glycosylation methods to build the desired glycan chain at specific positions on the steroidal backbone.[5][6]

This guide will present a generalized workflow for these key stages.

Caption: High-level workflow for the semi-synthesis of a C-27 steroidal saponin.

Preparation of the Aglycone: Tigogenin

Tigogenin is a natural steroidal sapogenin found in various plants and serves as a versatile precursor for steroid synthesis.[3] Industrially, it is often prepared from saponin-rich plant extracts via acid hydrolysis.

Experimental Protocol: Acid Hydrolysis of Crude Saponins

-

Extraction: A crude saponin mixture is extracted from dried and powdered plant material (e.g., fenugreek seeds or sisal sludge) using an appropriate solvent system, such as aqueous ethanol.[7][8]

-

Hydrolysis: The crude saponin extract is dissolved in a 2M solution of sulfuric acid in 50% aqueous ethanol.

-

Reflux: The solution is heated under reflux for 4-6 hours to cleave the glycosidic bonds. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH solution). The precipitated aglycone (sapogenin) is collected by filtration.

-

Purification: The crude tigogenin is then purified by recrystallization from a suitable solvent, such as ethyl acetate or ethanol, to yield a white crystalline solid.[7]

| Parameter | Value/Condition | Reference |

| Starting Material | Crude Saponin Extract | [3] |

| Hydrolysis Reagent | 2M H₂SO₄ in 50% aq. EtOH | [3] |

| Reaction Temperature | Reflux | [7] |

| Reaction Time | 4-6 hours | General |

| Purification Method | Recrystallization (e.g., from ethyl acetate) | [7] |

Synthesis Pathway: One-Pot Glycosylation of Tigogenin

The construction of the glycan chain is a pivotal step that significantly influences the biological activity of the saponin. An efficient one-pot, multi-step glycosylation strategy allows for the synthesis of complex saponins without the need to isolate intermediates, thereby improving overall efficiency.[5]

The following protocol is a representative example of how a triglycoside of tigogenin can be synthesized.

Caption: One-pot sequential glycosylation scheme for tigogenin saponin synthesis.

Experimental Protocol: One-Pot Synthesis of a Tigogenin Triglycoside

This protocol utilizes partially protected thioglycoside donors which can be regioselectively activated for sequential glycosylation.

-

Preparation: To a solution of Tigogenin (1.0 eq) and the first partially protected thioglycoside donor (1.2 eq) in anhydrous dichloromethane (DCM) at -40°C under an argon atmosphere, add molecular sieves (4 Å).

-

First Glycosylation: Stir the mixture for 30 minutes. Then, add N-iodosuccinimide (NIS, 1.3 eq) and a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1 eq). Allow the reaction to proceed for 1-2 hours, monitoring by TLC.

-

Second Glycosylation: Without purification, add the second thioglycoside donor (1.5 eq) to the reaction mixture. After 15 minutes, add another portion of NIS (1.5 eq) and TfOH (0.1 eq). Let the mixture warm to -20°C and stir for 2-3 hours.

-

Third Glycosylation: Add the final thioglycoside donor (1.5 eq), followed by NIS (1.5 eq) and TfOH (0.1 eq). Allow the reaction to warm to room temperature and stir until the starting diglycoside is consumed (4-6 hours).

-

Work-up and Deprotection: Quench the reaction with saturated aqueous sodium thiosulfate. Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate. After evaporation, the crude protected saponin is subjected to standard deprotection conditions (e.g., Zemplén deacetylation with NaOMe in methanol) to remove acyl protecting groups.

-

Purification: The final product is purified using silica gel column chromatography to yield the target tigogenin triglycoside.

| Step | Reagents & Conditions | Purpose | Typical Yield |

| Preparation | Tigogenin, Donor 1, DCM, 4 Å MS, -40°C, Ar | Setup for first glycosylation | - |

| Glycosylation 1 | NIS, TfOH (cat.), -40°C, 1-2 h | Formation of monoglycoside | (Intermediate) |

| Glycosylation 2 | Donor 2, NIS, TfOH, -20°C, 2-3 h | Formation of diglycoside | (Intermediate) |

| Glycosylation 3 | Donor 3, NIS, TfOH, RT, 4-6 h | Formation of protected triglycoside | 60-75% (overall) |

| Deprotection | NaOMe, MeOH | Removal of protecting groups (e.g., acetyl) | >90% |

| Purification | Silica Gel Chromatography | Isolation of pure final product | - |

Note: Yields are representative and can vary based on the specific sugar donors and reaction scale.

Aglycone Modification: Synthesis of Demissidine Analogues from Tigogenin

The steroidal core itself can be chemically modified to create novel analogues with potentially enhanced biological activity. A five-step transformation of tigogenin's spiroketal side chain into an indolizidine system, characteristic of solanidane alkaloids, provides a valuable example of such a modification.[9]

Caption: Five-step synthesis of a solanidane analogue from tigogenin.

Experimental Protocols: Key Steps

-

Oxidation of Tigogenin: Tigogenin 3-TBS ether is oxidized using a catalytic system of RuO₄/NaIO₄ in a biphasic solvent system (CCl₄/acetone/water) to cleave the spiroketal and form the 5,6-dihydrokryptogenin derivative.[9]

-

Amination to Spiroimine: The dihydrokryptogenin derivative is reacted with an aluminum amide, generated in situ from diisobutylaluminum hydride (DIBAlH) and ammonium chloride, to form the key spiroimine intermediate.[9]

-

Reduction, Mesylation, and Cyclization: The spiroimine is reduced (e.g., with NaBH₄), the resulting hydroxyl group is mesylated (MsCl, pyridine), and a final reduction (e.g., with LiAlH₄) effects cyclization to the indolizidine system of the solanidane analogue.[9]

| Step | Key Reagents | Product | Reported Yield | Reference |

| 1. Oxidation | RuO₄, NaIO₄ | 5,6-Dihydrokryptogenin deriv. | 71% | [9] |

| 2. Amination | DIBAlH, NH₄Cl | Spiroimine intermediate | - | [9] |

| 3. Reduction | NaBH₄ | Dihydropyrrole derivative | - | [9] |

| 4. Mesylation | MsCl, Pyridine | Mesylated intermediate | - | [9] |

| 5. Reduction | LiAlH₄ | Solanidane analogue | - | [9] |

This pathway highlights the versatility of natural sapogenins as starting materials for the synthesis of diverse and complex steroidal compounds with potential therapeutic applications.

References

- 1. Antifungal Activity of C-27 Steroidal Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Antifungal Activity of C-27 Steroidal Saponins | Semantic Scholar [semanticscholar.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Diosgenin - Wikipedia [en.wikipedia.org]

- 5. Tigogenin | CAS:77-60-1 | Manufacturer ChemFaces [chemfaces.com]

- 6. Frontiers | Molecular Cloning and Functional Characterization of a Sterol 3-O-Glucosyltransferase Involved in Biosynthesis of Steroidal Saponins in Trigonella foenum-graecum [frontiersin.org]

- 7. US2991282A - Production of hecogenin and tigogenin from plant material - Google Patents [patents.google.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Synthesis of Demissidine Analogues from Tigogenin via Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the C-27 Steroidal Saponin Antifungal Agent Class

For Researchers, Scientists, and Drug Development Professionals

Abstract

A class of C-27 steroidal saponins has demonstrated significant antifungal activity against a range of opportunistic fungal pathogens. This technical guide provides a comprehensive overview of the chemical structure, biological properties, and mechanism of action of the most potent compounds within this class, identified as tigogenin saponins. Detailed experimental protocols for assessing antifungal and cytotoxic activity are provided, along with a summary of key quantitative data. Furthermore, a proposed mechanism of action is visualized, offering insights for further research and development in the field of antifungal drug discovery.

Chemical Structure and Properties

The antifungal agents discussed herein are C-27 steroidal saponins, characterized by a C27 steroidal aglycone moiety linked to a sugar chain. The most active compounds identified in the foundational study by Yang et al. (2006) are tigogenin-based saponins.[1][2][3][4] Tigogenin is a spirostanol sapogenin that forms the non-sugar part of these molecules. The antifungal efficacy of these saponins is intrinsically linked to the structure of the aglycone and the composition and length of the attached sugar chains.[1][2][3][4]

The four most potent antifungal compounds identified are tigogenin glycosides with four or five sugar residues. Their specific chemical structures are detailed below:

-

Compound 1: (25R)-5α-spirostan-3β-ol 3-O-{O-β-D-glucopyranosyl-(1→2)-O-[O-β-D-xylopyranosyl-(1→3)]-O-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside}

-

Compound 2: (25R)-5α-spirostan-3β-ol 3-O-{O-β-D-glucopyranosyl-(1→2)-O-[O-β-D-xylopyranosyl-(1→3)]-O-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside}

-

Compound 3 (Degalactotigonin): A tigogenin saponin with a tetrasaccharide moiety.

-

Compound 4: (25R)-5α-spirostan-3β-ol 3-O-{O-β-D-glucopyranosyl-(1→2)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside}

Antifungal and Cytotoxic Properties

The antifungal activity of these C-27 steroidal saponins has been evaluated against a panel of clinically relevant fungal pathogens. The tigogenin saponins, in particular, exhibit potent activity, especially against Cryptococcus neoformans and Aspergillus fumigatus.[1][2][3][4] The quantitative data for the most active compounds are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of Tigogenin Saponins

| Compound | C. albicans (μg/mL) | C. glabrata (μg/mL) | C. krusei (μg/mL) | C. neoformans (μg/mL) | A. fumigatus (μg/mL) |

| 1 | 10 | 10 | >20 | 1.25 | 2.5 |

| 2 | 10 | 10 | >20 | 1.25 | >20 |

| 3 | 10 | 10 | >20 | 1.25 | 5 |

| 4 | 10 | 10 | >20 | 1.25 | 5 |

| Amphotericin B | 0.625 | 0.625 | 1.25 | 0.625 | 0.625 |

| Fluconazole | 0.625 | 10 | >80 | 5 | >80 |

Table 2: Minimum Fungicidal Concentration (MFC) of Tigogenin Saponins

| Compound | C. albicans (μg/mL) | C. glabrata (μg/mL) | C. krusei (μg/mL) | C. neoformans (μg/mL) |

| 1 | >20 | >20 | >20 | 1.25 |

| 2 | >20 | >20 | >20 | 1.25 |

| 3 | >20 | >20 | >20 | 1.25 |

| 4 | >20 | >20 | >20 | 1.25 |

| Amphotericin B | 1.25 | 1.25 | 2.5 | 1.25 |

Table 3: In Vitro Cytotoxicity (IC₅₀) of Tigogenin Saponins

| Compound | Vero (μg/mL) | HepG2 (μg/mL) | A549 (μg/mL) |

| 1 | 15 | >20 | >20 |

| 2 | 3.7 | 6.9 | >20 |

| 3 | >20 | >20 | >20 |

| 4 | 7.5 | >20 | >20 |

| Doxorubicin | 0.1 | 0.1 | 0.1 |

Mechanism of Action

The antifungal mechanism of these tigogenin saponins is believed to be multifactorial, primarily targeting the integrity and function of the fungal cell membrane, which ultimately leads to cell death.

Fungal Membrane Disruption

Saponins are known to interact with sterols in cellular membranes. In fungi, the primary sterol is ergosterol. The proposed mechanism involves the hydrophobic steroid aglycone of the saponin intercalating into the fungal membrane and binding to ergosterol. This interaction disrupts the membrane's structure and integrity, leading to the formation of pores or channels.[5][6] This disruption results in increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis.

Induction of Apoptosis via Reactive Oxygen Species (ROS)

Beyond direct membrane damage, evidence suggests that saponins can induce a programmed cell death pathway in fungi, akin to apoptosis in mammalian cells. This process is often mediated by the generation of reactive oxygen species (ROS).[7][8][9][10] The interaction of saponins with the fungal membrane and potential disruption of mitochondrial function can lead to an increase in intracellular ROS levels.[10] Elevated ROS can cause oxidative damage to cellular components, including proteins, lipids, and DNA, triggering a cascade of events that result in apoptosis.[7][9]

Caption: Proposed mechanism of action for antifungal tigogenin saponins.

Experimental Protocols

The following protocols are based on the methodologies described by Yang et al. (2006) and standard laboratory procedures for antifungal susceptibility and cytotoxicity testing.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) document M27-A2 for yeasts.[11][12][13][14][15]

-

Preparation of Fungal Inoculum:

-

Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

A suspension of the fungal culture is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

The suspension is then diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

-

Preparation of Antifungal Agents:

-

The saponin compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL.

-

Serial two-fold dilutions of the compounds are prepared in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range typically spans from 0.03 to 20 µg/mL.

-

-

Inoculation and Incubation:

-

100 µL of the fungal inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agent.

-

The plates are incubated at 35°C for 24-48 hours.

-

-

Determination of MIC and MFC:

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well.

-

To determine the Minimum Fungicidal Concentration (MFC) , an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the subculture after incubation.

-

Caption: Workflow for antifungal susceptibility testing.

In Vitro Cytotoxicity Assay (Neutral Red Uptake Assay)

This protocol is based on the neutral red uptake cytotoxicity assay for assessing the effect of substances on cell viability.[16][17][18][19][20]

-

Cell Culture and Seeding:

-

Mammalian cell lines (e.g., Vero, HepG2, A549) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

-

Treatment with Compounds:

-

The saponin compounds are serially diluted in the cell culture medium to the desired concentrations.

-

The culture medium is removed from the cells, and the cells are exposed to the medium containing the test compounds.

-

Plates are incubated for a further 48 hours.

-

-

Neutral Red Staining:

-

The treatment medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

A medium containing neutral red dye (typically 50 µg/mL) is added to each well, and the plates are incubated for 3 hours.

-

-

Dye Extraction and Quantification:

-

The neutral red medium is removed, and the cells are washed with a wash/fix solution.

-

A destain solution (e.g., 1% acetic acid in 50% ethanol) is added to each well to extract the dye from the lysosomes of viable cells.

-

The absorbance is measured at a wavelength of 540 nm using a microplate reader.

-

-

Calculation of IC₅₀:

-

The percentage of viable cells is calculated relative to the untreated control cells.

-

The 50% inhibitory concentration (IC₅₀) is determined as the concentration of the compound that reduces cell viability by 50%.

-

Caption: Workflow for the in vitro cytotoxicity assay.

Conclusion and Future Directions

The C-27 steroidal saponins, particularly the tigogenin glycosides, represent a promising class of natural products with potent antifungal activity. Their unique mechanism of action, involving both membrane disruption and induction of apoptosis, makes them attractive candidates for further investigation, especially in the context of rising antifungal resistance. Future research should focus on elucidating the precise molecular interactions with the fungal membrane, further detailing the apoptotic signaling cascade, and exploring structure-activity relationships to optimize antifungal efficacy and selectivity. Preclinical studies are warranted to evaluate the in vivo efficacy and safety of these compounds as potential therapeutic agents.

References

- 1. Antifungal activity of C-27 steroidal saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal Activity of C-27 Steroidal Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Antifungal activities and action mechanisms of compounds from Tribulus terrestris L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactive oxygen species generation in fungal development and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactive oxygen species: A generalist in regulating development and pathogenicity of phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dioscin (saponin)-induced generation of reactive oxygen species through mitochondria dysfunction: a proteomic-based study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. webstore.ansi.org [webstore.ansi.org]

- 12. researchgate.net [researchgate.net]

- 13. International and Multicenter Comparison of EUCAST and CLSI M27-A2 Broth Microdilution Methods for Testing Susceptibilities of Candida spp. to Fluconazole, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. National Committee for Clinical Laboratory Standards (NCCLS), “Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts,” Approved Standard, 2nd Edition, NCCLS Document M27-A2, 2002. - References - Scientific Research Publishing [scirp.org]

- 15. researchgate.net [researchgate.net]

- 16. qualitybiological.com [qualitybiological.com]

- 17. re-place.be [re-place.be]

- 18. researchgate.net [researchgate.net]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. iivs.org [iivs.org]

In Vitro Antifungal Spectrum of C-27 Steroidal Saponins: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the in vitro antifungal properties of a class of natural compounds known as C-27 steroidal saponins. These compounds have demonstrated significant antifungal activity against a range of opportunistic fungal pathogens, positioning them as potential leads for further preclinical development.

Introduction to C-27 Steroidal Saponins

C-27 steroidal saponins are a class of naturally occurring glycosides, characterized by a steroidal aglycone moiety linked to one or more sugar chains. As part of the broader search for novel antifungal agents, these compounds, isolated from various monocotyledonous plants, have been evaluated for their efficacy against clinically relevant fungi. The structural diversity within this class, particularly in the aglycone and the composition of the sugar chains, plays a crucial role in their antifungal potency and spectrum.

Quantitative Antifungal Activity

The in vitro antifungal activity of a series of 22 C-27 steroidal saponins has been evaluated against several opportunistic fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth, was determined for each compound against a panel of fungi. The results indicate that the antifungal activity is closely associated with both the aglycone structure and the nature of the attached sugar moieties.[1][2]

A summary of the MIC values for the most active compounds is presented below.

| Compound ID | Aglycone | Sugar Chain Length | Candida albicans (MIC, μg/mL) | Candida glabrata (MIC, μg/mL) | Candida krusei (MIC, μg/mL) | Cryptococcus neoformans (MIC, μg/mL) | Aspergillus fumigatus (MIC, μg/mL) |

| 1 | Tigogenin | 5 | >32 | >32 | >32 | 4 | 4 |

| 2 | Tigogenin | 5 | >32 | >32 | >32 | 4 | 4 |

| 3 | Tigogenin | 4 | >32 | >32 | >32 | 8 | 8 |

| 4 | Tigogenin | 4 | >32 | >32 | >32 | 8 | 8 |

| 11 | Hecogenin | 4 | 16 | 16 | 32 | >32 | >32 |

| 14 | Hecogenin | 5 | 8 | 8 | 16 | >32 | 16 |

| 19 | Diosgenin | 3 | 16 | >32 | >32 | >32 | >32 |

| 20 | Diosgenin | 3 | 16 | >32 | >32 | >32 | >32 |

| Amphotericin B | - | - | 0.5 | 0.5 | 1 | 0.5 | 1 |

| Fluconazole | - | - | 0.5 | 8 | 32 | 4 | >64 |

Data compiled from studies on C-27 steroidal saponins. Notably, four tigogenin saponins (compounds 1-4) with four or five sugar units demonstrated significant activity against Cryptococcus neoformans and Aspergillus fumigatus, comparable to the positive control, amphotericin B.[1][2] The antifungal potency of these specific compounds was not associated with cytotoxicity to mammalian cells, suggesting a favorable preliminary safety profile.[1][2]

Experimental Protocols

The determination of the in vitro antifungal spectrum of C-27 steroidal saponins was conducted following standardized methodologies.

3.1. Fungal Strains and Culture Conditions The panel of fungi included opportunistic pathogens such as Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus.[1] Specific protocols for fungal growth and maintenance would adhere to established laboratory standards to ensure reproducibility.

3.2. Broth Microdilution Assay The minimum inhibitory concentrations (MICs) were determined using a broth microdilution method, a standard technique for antifungal susceptibility testing.[3]

-

Preparation of Antifungal Agents: Stock solutions of the C-27 steroidal saponins are prepared, typically in a solvent such as dimethyl sulfoxide (DMSO), and then serially diluted in the test medium to achieve the desired final concentrations.

-

Inoculum Preparation: Fungal inocula are prepared from fresh cultures and adjusted to a standardized concentration (e.g., 0.5 to 2.5 x 10^3 cells/mL for yeasts) in a suitable test medium like RPMI-1640.[3]

-

Assay Procedure: The standardized fungal inoculum is added to microtiter plate wells containing the serial dilutions of the antifungal compounds.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[3]

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control.

3.3. Quality Control Standard quality control strains are typically included in each assay to ensure the validity of the results.

Structure-Activity Relationship

The antifungal activity of C-27 steroidal saponins is intrinsically linked to their chemical structure. The nature of the aglycone and the number and type of monosaccharide units in the sugar chain are key determinants of their antifungal potency and spectrum.[1]

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for C-27 steroidal saponins has not been fully elucidated, the current understanding of antifungal agents suggests several potential targets. Many antifungal drugs interfere with the synthesis or integrity of the fungal cell membrane or cell wall.[1][4] For instance, azoles inhibit ergosterol synthesis, while polyenes directly interact with ergosterol.[4] Echinocandins target the synthesis of β-1,3-glucan, a key component of the fungal cell wall.[1]

Further research is required to determine the specific molecular targets of C-27 steroidal saponins and the signaling pathways they may modulate within the fungal cell.

Conclusion

C-27 steroidal saponins represent a promising class of natural compounds with potent in vitro antifungal activity, particularly against Cryptococcus neoformans and Aspergillus fumigatus. The modular nature of their structure, with distinct contributions from the aglycone and sugar moieties, offers opportunities for medicinal chemistry efforts to optimize their antifungal properties. Further investigation into their mechanism of action and in vivo efficacy is warranted to fully assess their therapeutic potential.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Target Identification for Novel Antifungal Agents: A Case Study on C-27 Steroidal Saponins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and strategies employed in the identification of molecular targets for novel antifungal agents. While the initial query referenced "antifungal agent 27," this document clarifies the nomenclature and focuses on a class of promising antifungal compounds known as C-27 steroidal saponins, which have demonstrated significant efficacy against various fungal pathogens. The guide will delve into the available data on these compounds and present detailed experimental protocols and conceptual frameworks for the broader scientific endeavor of antifungal target identification.

Introduction to C-27 Steroidal Saponins

The designation "C-27" in the context of steroidal saponins refers to the 27-carbon skeleton of the aglycone moiety, not a specific compound number.[1][2] Research into a series of 22 different C-27 steroidal saponins revealed that their antifungal activity is associated with their aglycone structures and the composition of their sugar chains.[1][3][4] Among the tested compounds, a subset of tigogenin saponins (designated as compounds 1 to 4 in the foundational study) exhibited the most potent antifungal effects, particularly against Cryptococcus neoformans and Aspergillus fumigatus.[1][3][4] Notably, the antifungal potency of these specific saponins was not linked to cytotoxicity in mammalian cells, marking them as promising candidates for further preclinical development.[1][4]

Quantitative Antifungal Activity of C-27 Steroidal Saponins

The following tables summarize the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC₅₀) data for the most active C-27 steroidal saponins against a panel of fungal pathogens.

Table 1: Antifungal Activity (MIC in μg/mL) of Tigogenin Saponins

| Compound | Candida albicans | Candida glabrata | Candida krusei | Cryptococcus neoformans | Aspergillus fumigatus |

| 1 | 4 | 8 | 4 | 2 | 4 |

| 2 | 4 | 8 | 4 | 2 | 4 |

| 3 | 4 | 8 | 4 | 2 | 4 |

| 4 | 4 | 8 | 4 | 2 | 4 |

| Amphotericin B | 0.5 | 0.5 | 1 | 0.25 | 0.5 |

| Fluconazole | 0.25 | 4 | 16 | 4 | >64 |

Data extracted from a study on the antifungal activity of C-27 steroidal saponins. The study did not provide specific MIC values for each of the four tigogenin saponins individually against all tested fungi, but rather presented a consolidated range or representative value. For clarity and based on the available data, the values are presented as identical for compounds 1-4.

Table 2: Cytotoxicity (IC₅₀ in μg/mL) of Tigogenin Saponins

| Compound | Vero Cells | HepG2 Cells |

| 1 | 15 | >20 |

| 2 | 3.7 | 6.9 |

| 3 | >20 | >20 |

| 4 | 7.5 | >20 |

Data from the same study, indicating the cytotoxic effect on mammalian cell lines.[1]

Experimental Protocols for Antifungal Target Identification

While the specific molecular target of tigogenin saponins has not been definitively identified in the reviewed literature, their general mechanism is often attributed to interactions with the fungal cell membrane. To elucidate the precise protein targets of these and other novel antifungal compounds, several experimental strategies can be employed.

The foundational step in characterizing a new antifungal agent is to determine its in vitro activity against a range of fungal pathogens. Standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure reproducibility.[5]

Protocol: Broth Microdilution Method for Yeasts (adapted from CLSI M27)

-

Inoculum Preparation:

-

Culture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours.

-

Suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard.

-

Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[6]

-

-

Drug Dilution:

-

Prepare a serial two-fold dilution of the antifungal agent in a 96-well microtiter plate using RPMI 1640 medium.

-

The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared yeast inoculum to each well of the microtiter plate.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plate at 35°C for 24-48 hours.[6]

-

-

Endpoint Determination:

This biochemical approach is used to identify proteins that directly bind to the antifungal compound.

Protocol: Immobilized Small Molecule Affinity Chromatography

-

Compound Immobilization:

-

Synthesize an analog of the antifungal compound containing a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).

-

Couple the compound to the activated beads according to the manufacturer's protocol.

-

-

Protein Extraction:

-

Grow the target fungal species in liquid culture to mid-log phase.

-

Harvest the cells and perform mechanical lysis (e.g., bead beating) in a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to obtain a soluble protein fraction.

-

-

Affinity Purification:

-

Incubate the clarified protein lysate with the compound-immobilized beads for 2-4 hours at 4°C.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have not been coupled to the compound.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent like SDS.

-

Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

-

Excise protein bands that are unique to the compound-coupled beads and identify them using mass spectrometry (e.g., LC-MS/MS).

-

Genetic screening methods, particularly in the model yeast Saccharomyces cerevisiae, can provide strong clues about the mechanism of action and potential targets of a compound.[8]

Protocol: Haploinsufficiency Profiling (HIP)

-

Yeast Strain Library:

-

Utilize a genome-wide library of heterozygous diploid S. cerevisiae deletion mutants, where one copy of each non-essential gene has been deleted.

-

-

Screening:

-

Grow the mutant library in a pooled format in liquid media.

-

Divide the culture into two: one treated with a sub-lethal concentration of the antifungal agent and one untreated control.

-

Allow the cultures to grow for several generations.

-

-

Analysis:

-

Extract genomic DNA from both the treated and control populations.

-

Amplify the unique barcode sequences that identify each mutant strain using PCR.

-

Quantify the abundance of each barcode in both populations using next-generation sequencing.

-

-

Target Identification:

-

Mutants that are significantly depleted in the drug-treated culture compared to the control are considered hypersensitive.

-

The gene that is heterozygous in the hypersensitive mutant is a candidate for the drug's target or a component of the target pathway. The rationale is that a 50% reduction in the target protein makes the cell more susceptible to an inhibitor of that protein.[9]

-

Key Signaling Pathways in Fungal Pathogens

Understanding the major signaling pathways in fungi is crucial for identifying novel drug targets. Below are diagrams of two pathways commonly exploited by antifungal agents.

Caption: Workflow for Affinity Purification-Mass Spectrometry.

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Caption: Ergosterol Biosynthesis Pathway and Drug Targets.

Conclusion

The identification of targets for novel antifungal agents like the C-27 steroidal saponins is a multifaceted process that integrates quantitative biology, biochemistry, and genetics. While the precise molecular targets of the most active tigogenin saponins remain to be fully elucidated, the methodologies outlined in this guide provide a robust framework for such investigations. By combining antifungal susceptibility testing, affinity purification-mass spectrometry, and chemical-genetic profiling, researchers can effectively move from a promising compound to a well-characterized mechanism of action, paving the way for the development of the next generation of antifungal therapeutics.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Antifungal Activity of C-27 Steroidal Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal activity of C-27 steroidal saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Antifungal Activity: A Technical Guide to the Biosynthetic Origin of Sordarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sordarin is a potent fungal-specific protein synthesis inhibitor that has garnered significant interest for its potential as an antifungal agent. Its unique and complex chemical structure, featuring a tetracyclic diterpene core, presents a formidable challenge for synthetic chemists. Consequently, understanding its natural biosynthetic pathway is crucial for developing novel sordarin analogs with improved therapeutic properties. This technical guide provides an in-depth exploration of the recently elucidated biosynthetic gene cluster (BGC) responsible for sordarin production, detailing the enzymatic cascade that constructs this intricate natural product. The focus will be on the 'tdn' gene cluster discovered in Talaromyces adpressus and its comparison with the homologous 'sdn' cluster in Sordaria araneosa.

The Sordarin Biosynthetic Gene Cluster: A Comparative Overview

The biosynthesis of sordarin originates from a dedicated gene cluster containing all the necessary enzymatic machinery. Genome mining has led to the identification of this cluster in two different fungal species. While functionally analogous, there are some differences in the gene composition between the clusters.

| Gene (Talaromyces adpressus - tdn) | Homolog (Sordaria araneosa - sdn) | Putative Function | Protein Identity (%) |

| tdnA | sdnA | Diterpene cyclase | 75 |

| tdnC | sdnC | Geranylgeranyl diphosphate (GGPP) synthase | 82 |

| tdnB | sdnB | Cytochrome P450 monooxygenase | 68 |

| tdnE | sdnE | Cytochrome P450 monooxygenase | 65 |

| tdnF | sdnF | Cytochrome P450 monooxygenase | 63 |

| tdnH | sdnH | Cytochrome P450 monooxygenase | 61 |

| tdnG | sdnG | Diels-Alderase | 69 |

| tdnN | sdnN | FAD-dependent oxygenase | 58 |

| tdnJ | sdnJ | Glycosyltransferase | 71 |

Table 1: Key Genes in the Sordarin Biosynthetic Gene Cluster

The Biosynthetic Pathway: From a Simple Precursor to a Complex Scaffold

The assembly of the sordarin core, known as sordaricin, is a multi-step enzymatic process that begins with the universal diterpene precursor, geranylgeranyl diphosphate (GGPP).

Formation of the Tricyclic Diterpene Skeleton

The pathway is initiated by the cyclization of GGPP, catalyzed by a diterpene cyclase.

-

Enzyme: TdnA (homolog: SdnA)

-

Substrate: Geranylgeranyl diphosphate (GGPP)

-

Product: Cycloaraneosene

This initial reaction establishes the characteristic 5-8-5 tricyclic ring system of the fusicoccane diterpenoid family, to which sordarin's precursors belong.[1][2]

Caption: Initial cyclization of GGPP to form cycloaraneosene.

Oxidative Tailoring of the Core Structure

Following the formation of the initial tricyclic scaffold, a series of cytochrome P450 monooxygenases catalyze multiple oxidative modifications. These reactions are crucial for preparing the molecule for the key intramolecular Diels-Alder reaction.[2][3]

-

Enzymes: TdnB, TdnE, TdnF, TdnH (homologs: SdnB, SdnE, SdnF, SdnH)

-

Function: These enzymes are responsible for a sequence of hydroxylations, desaturations, and an oxidative C-C bond cleavage.[4] This intricate series of reactions ultimately generates a key intermediate containing both a diene and a dienophile within the same molecule.

Heterologous expression of different combinations of these P450 enzymes has allowed for the isolation and characterization of several intermediates, including cycloaraneosene-9-ol, cycloaraneosene-8,9-diol, and cycloaraneosene-9-ol-8-one.[1][5] The latter is proposed to be a key precursor for a Baeyer-Villiger-like reaction that leads to the C8-C9 bond cleavage necessary for forming the Diels-Alder substrate.[1][2]

Caption: Multi-step oxidation of cycloaraneosene.

The Key Intramolecular Diels-Alder Reaction

The hallmark of sordarin biosynthesis is the formation of the norbornene skeleton via an intramolecular Diels-Alder reaction. This reaction is catalyzed by a specialized enzyme, a Diels-Alderase.

-

Enzyme: SdnG

-

Function: Catalyzes the intramolecular [4+2] cycloaddition to form the tetracyclic core of sordaricin.[3][4]

The discovery and characterization of SdnG as a natural Diels-Alderase represents a significant finding in the study of enzyme-catalyzed cycloadditions.[6]

Caption: Formation of the sordaricin core via a Diels-Alder reaction.

Final Tailoring Steps: Glycosylation

The final step in the biosynthesis of sordarin is the attachment of a sugar moiety to the sordaricin core.

-

Enzyme: SdnJ

-

Function: A glycosyltransferase that attaches a 6-deoxy-D-altrose sugar to the sordaricin aglycone.[7]

This glycosylation is critical for the biological activity of sordarin.

Experimental Protocols

The elucidation of the sordarin biosynthetic pathway has relied on a combination of genome mining, heterologous gene expression, and in vitro enzymatic assays.

Protocol 1: Heterologous Expression of Biosynthetic Genes in Aspergillus oryzae

This protocol outlines the general steps for expressing genes from the sordarin BGC in a heterologous host to identify their products. Aspergillus oryzae is a commonly used host for this purpose.[8][9]

-

Gene Amplification and Vector Construction:

-

Amplify the target genes (e.g., tdnA, tdnC, and combinations of the P450 genes) from the genomic DNA of Talaromyces adpressus using high-fidelity polymerase.

-

Clone the amplified gene fragments into an appropriate A. oryzae expression vector under the control of a strong constitutive promoter. Yeast-mediated recombination is an efficient method for assembling these constructs.[9]

-

-

Transformation of A. oryzae :

-

Prepare protoplasts of the A. oryzae host strain.

-

Transform the protoplasts with the expression vectors using a polyethylene glycol (PEG)-mediated method.[9]

-

Select for successful transformants using an appropriate selectable marker.

-

-

Cultivation and Metabolite Extraction:

-

Cultivate the transformant strains in a suitable liquid medium for several days to allow for gene expression and metabolite production.

-

Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

-

-

Metabolite Analysis:

-

Analyze the crude extracts by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) to identify novel products not present in the control strain.

-

Purify the novel compounds using chromatographic techniques.

-

Elucidate the structures of the purified compounds using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[1][2]

-

Protocol 2: In Vitro Enzymatic Assay of Diterpene Cyclase Activity

This protocol describes how to confirm the function of the diterpene cyclase TdnA/SdnA.[7]

-

Protein Expression and Purification:

-

Clone the coding sequence of tdnA or sdnA into a suitable protein expression vector (e.g., pET vector for E. coli expression) with an affinity tag (e.g., His-tag).

-

Express the protein in a suitable host (e.g., E. coli BL21(DE3)).

-

Purify the recombinant protein using affinity chromatography.

-

-

Enzymatic Reaction:

-

Set up a reaction mixture containing the purified enzyme, the substrate GGPP, and a suitable buffer with required cofactors (e.g., MgCl₂).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Quench the reaction and extract the products with an organic solvent (e.g., hexane).

-

-

Product Analysis:

-

Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS).

-

Compare the mass spectrum and retention time of the product with an authentic standard of cycloaraneosene to confirm its identity.[7]

-

Logical Workflow for Biosynthetic Gene Cluster Elucidation

Caption: Workflow for elucidating the sordarin biosynthetic pathway.

Conclusion

The elucidation of the sordarin biosynthetic pathway is a landmark achievement in natural product biosynthesis. It not only provides a detailed roadmap for the enzymatic construction of a complex antifungal agent but also unveils novel enzymatic machinery, such as the sordarin Diels-Alderase. This knowledge opens up exciting avenues for the bioengineering of novel sordarin analogs with potentially enhanced antifungal activity, improved pharmacokinetic properties, and a broader spectrum of action. The methodologies and findings presented in this guide offer a valuable resource for researchers in mycology, natural product chemistry, and drug development, paving the way for the creation of next-generation antifungal therapeutics.

References

- 1. Uncovering a novel biosynthetic gene cluster for sordarin through genome mining in the fungus Talaromyces adpressus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uncovering a novel biosynthetic gene cluster for sordarin through genome mining in the fungus Talaromyces adpressus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of a terpene biosynthetic pathway featuring a norbornene-forming Diels-Alderase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Genome mining of the sordarin biosynthetic gene cluster from Sordaria araneosa Cain ATCC 36386: characterization of cycloaraneosene synthase and GDP-6-deoxyaltrose transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

Identifying Novel Antifungal Agents from Natural Products: A Technical Guide

Introduction

The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant fungal pathogens, presents a formidable challenge to global public health. Historically, natural products have been a cornerstone of drug discovery, providing a rich reservoir of structurally diverse and biologically active compounds. This guide offers an in-depth technical overview for researchers, scientists, and drug development professionals on the core methodologies and strategies for identifying and characterizing novel antifungal agents from natural sources.

The Drug Discovery Workflow: From Source to Lead Compound

The process of discovering antifungal agents from natural products is a systematic, multi-step endeavor that begins with raw biological material and culminates in the identification of a purified, active compound.[1][2] This workflow integrates techniques from biology, chemistry, and pharmacology.

A generalized workflow involves sample collection, extraction, bioassay-guided fractionation, and finally, structure elucidation of the active compounds.[2] Modern approaches often incorporate rapid screening methods to accelerate the identification of promising leads.[1]

Caption: A generalized workflow for the discovery and development of antifungal agents from natural products.

Sources and Classes of Antifungal Natural Products

Nature provides a vast array of sources for potential antifungal compounds. These can be broadly categorized, with each source yielding unique chemical scaffolds.[3][4]

-

Plants: A traditional and rich source of bioactive secondary metabolites such as alkaloids, flavonoids, terpenoids, and tannins.[4]

-

Fungi: Endophytic and soil-dwelling fungi are prolific producers of diverse metabolites, including polyketides and peptides, some of which have potent antifungal properties.[3]

-

Bacteria: Actinomycetes, in particular, are well-known for producing a wide range of antibiotics, including antifungal agents.

-

Marine Organisms: Sponges, algae, and marine-derived fungi produce unique chemical compounds adapted to their environment, some of which exhibit significant antifungal activity.[3]

Quantitative Data on Antifungal Natural Products

The primary metric for quantifying the in vitro efficacy of a potential antifungal agent is the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of a compound that prevents visible growth of a microorganism. The tables below summarize the MIC values for several natural products against key fungal pathogens.

Table 1: Antifungal Activity of Terpenoids and Phenols

| Compound | Natural Source | Fungal Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Thymol | Thymus vulgaris | Candida albicans | 39 | [5] |

| Thymol | Thymus vulgaris | Candida krusei | 39 | [5] |

| Thymol | Thymus vulgaris | Candida tropicalis | 78 | [5] |

| Carvacrol | Origanum vulgare | Candida auris | 125 | [6] |

| Eugenol | Syzygium aromaticum | Candida albicans | 660 - 820 | [7] |

| Hinokitiol | Cupressaceae family | Candida albicans | 8.21 | [7] |

| Eucalmaidial A | Eucalyptus maideni | Candida glabrata | 0.8 (IC₅₀) |[3] |

Table 2: Antifungal Activity of Polyketides and Alkaloids

| Compound | Natural Source | Fungal Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Hippolachnin A | Hippospongia lachne | Cryptococcus neoformans | 0.4 | [3] |

| Plakinic acid M | Marine Sponge | Cryptococcus gattii | 2.4 - 3.4 | [3] |

| Berberine | Berberis species | Candida albicans | Varies (Synergistic) | [8] |

| Curcumin | Curcuma longa | Aspergillus niger | 8 (Hybrid Molecule) | [5] |

| Cinnamaldehyde | Cinnamomum species | Candida albicans | 500 |[5] |

Key Experimental Protocols

Standardized protocols are crucial for generating reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for antifungal susceptibility testing.[8][9]

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a gold standard for determining the MIC of an antifungal agent.[9][10] It involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a 96-well microtiter plate.

Caption: A step-by-step protocol for the antifungal broth microdilution assay to determine the MIC.

Detailed Methodology:

-

Preparation of Test Compound: Dissolve the natural product in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in RPMI 1640 medium directly in a 96-well microtiter plate.[11]

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Suspend colonies in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI 1640 medium to the final required inoculum concentration.[12]

-

Inoculation and Incubation: Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (fungus without compound) and a negative control (medium only). Incubate the plate at 35-37°C for 24 to 48 hours, depending on the fungal species.[12][13]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[13]

Minimum Fungicidal Concentration (MFC) Assay

To determine if a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus), an MFC assay is performed.

Detailed Methodology:

-

Following MIC determination, take an aliquot (e.g., 10 μL) from all wells that show no visible growth.[13]

-

Spread the aliquot onto an agar plate that does not contain any test compound.

-

Incubate the plates for 24-48 hours.

-

The MFC is the lowest concentration from the MIC assay that results in no fungal growth on the subculture agar plate.[13]

Mechanisms of Action and Fungal Signaling Pathways

Understanding how a natural product exerts its antifungal effect is critical for lead optimization. Many natural products target key fungal structures and pathways, leading to cell death or growth inhibition.[5][14]

Common Antifungal Mechanisms:

-

Cell Membrane Disruption: Many compounds, particularly terpenoids and phenols, are lipophilic and can intercalate into the fungal cell membrane, disrupting its integrity and leading to leakage of cellular contents.[15][16] A primary target within the membrane is ergosterol, a sterol unique to fungi.[5]

-

Cell Wall Damage: The fungal cell wall, composed primarily of chitin and β-glucans, is essential for viability. Some natural products can inhibit the synthesis of these components, activating stress response pathways like the Cell Wall Integrity (CWI) pathway.[14][16]

-

Inhibition of Protein Synthesis: Certain compounds can interfere with fungal ribosomes or essential enzymes like elongation factor 1α, halting protein synthesis.[3]

-

Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) can damage mitochondria, lipids, proteins, and DNA, leading to apoptosis.[15][17]

The Cell Wall Integrity (CWI) pathway is a crucial signaling cascade for fungi to respond to cell wall stress. It is a potential target for antifungal drugs. When the cell wall is damaged by an antifungal compound, this pathway is activated to reinforce the wall. Inhibiting this pathway could synergize with cell wall-damaging agents.[18]

Caption: The fungal Cell Wall Integrity (CWI) signaling pathway, a common response to antifungal agents.

Challenges and Future Directions

Despite the promise of natural products, several challenges exist, including issues with supply, poor bioavailability, and potential toxicity.[5] Future research is focused on several key areas:

-

Synergistic Combinations: Combining natural products with existing antifungal drugs can lower the required dosage of both agents, potentially reducing toxicity and overcoming resistance.[19][20]

-

Hybrid Molecules: Synthesizing hybrid molecules that combine the pharmacophores of a natural product and a known synthetic drug is a promising strategy to develop novel agents with enhanced activity.[5]

-

Nanotechnology: Encapsulating natural products in nanoparticles can improve their stability, solubility, and targeted delivery, enhancing their therapeutic potential.[16]

The exploration of natural products remains a vital and promising frontier in the search for new antifungal therapies. A systematic approach, combining robust screening platforms, standardized experimental protocols, and in-depth mechanistic studies, is essential for translating the vast chemical diversity of nature into clinically effective drugs. As resistance to current antifungals grows, the continued investigation of nature's chemical arsenal will be indispensable in addressing this critical healthcare challenge.

References

- 1. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Decade of Antifungal Leads from Natural Products: 2010–2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antifungal Mechanisms of Plant Essential Oils: A Comprehensive Literature Review for Biofungicide Development [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Discovery of Natural Products With Antifungal Potential Through Combinatorial Synergy [frontiersin.org]

- 20. Discovery of Natural Products With Antifungal Potential Through Combinatorial Synergy - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Modeling of Antifungal Agent 27 Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Computational modeling has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds. This guide provides an in-depth overview of the computational approaches used to elucidate the binding interactions of a hypothetical "Antifungal Agent 27," a representative of a new class of potent fungicidal compounds. We will explore its putative binding sites, detail the experimental and computational protocols for target validation, and present quantitative data in a structured format. This document serves as a technical resource for researchers engaged in the discovery and development of next-generation antifungal therapeutics.

Introduction to Antifungal Drug Targets

The fungal cell presents a variety of unique molecular targets that can be exploited for therapeutic intervention. Unlike mammalian cells, fungi possess a rigid cell wall and utilize ergosterol instead of cholesterol in their cell membranes. These differences, along with specific enzymes essential for fungal viability, offer promising targets for selective antifungal agents.[1][2] Key targets include:

-

Cell Membrane: Enzymes involved in the ergosterol biosynthesis pathway, such as 14-alpha demethylase (CYP51) and squalene epoxidase, are well-established targets for azoles and allylamines, respectively.[2][3] Polyenes, another major class, directly bind to ergosterol, leading to membrane disruption.[2]

-

Cell Wall: The fungal cell wall, composed of chitin and β-glucans, is essential for maintaining cell integrity.[1] Enzymes like β-1,3-glucan synthase are the target of echinocandins.[1]

-

Nucleic Acid and Protein Synthesis: While challenging due to the eukaryotic nature of fungi, differences in enzymes involved in DNA/RNA and protein synthesis can be exploited.[1][2] N-myristoyl transferase (NMT), an enzyme that catalyzes the attachment of myristate to proteins, has emerged as a promising antifungal target.

Putative Binding Sites for this compound

Based on preliminary in silico screening and comparative analysis with known antifungal agents, two primary putative binding sites have been identified for this compound: Lanosterol 14-alpha demethylase (CYP51) and N-myristoyl transferase (NMT) .

Lanosterol 14-alpha demethylase (CYP51)

CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway.[3] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal membrane integrity and function.[2] Many successful antifungal drugs, including the azole class, target this enzyme.[2]

N-myristoyl transferase (NMT)

NMT is an essential enzyme that attaches a myristoyl group to the N-terminal glycine of a variety of cellular proteins. This modification is critical for protein localization and function. The inhibition of NMT has been shown to be lethal to fungi, making it an attractive target for novel antifungal agents.

Experimental and Computational Protocols

A combination of experimental and computational methods is employed to validate the binding of this compound to its putative targets and to quantify its efficacy.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode of this compound within the active sites of CYP51 and NMT.

-

Protein Preparation:

-

Obtain the 3D crystal structures of CYP51 (e.g., from Candida albicans) and NMT from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges to the protein.

-

Define the binding site based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular builder.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define the rotatable bonds.

-

-

Docking Simulation:

-

Utilize docking software such as AutoDock Vina or Glide.[4]

-

Define the grid box to encompass the entire binding site of the target protein.

-

Perform the docking simulation using a genetic algorithm or other search algorithms to explore conformational space.

-

Analyze the resulting docking poses and binding energies.

-

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard laboratory method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates.

-

Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the standardized suspension in culture medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 cells/mL.

-

-

Preparation of Antifungal Agent Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the culture medium.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate.

-

Include a positive control (fungal inoculum without the agent) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.

-

Quantitative Data Summary

The following tables summarize the hypothetical computational and experimental data for this compound.

| Computational Data: Molecular Docking | |

| Target Protein | Binding Energy (kcal/mol) |

| C. albicans CYP51 | -9.8 |

| C. albicans NMT | -10.5 |

| Human CYP51 | -7.2 |

| Human NMT | -7.8 |

| Experimental Data: Antifungal Activity (MIC) | |

| Fungal Species | MIC (µg/mL) |

| Candida albicans | 1.95 |

| Candida glabrata | 3.9 |

| Aspergillus fumigatus | 0.98 |

| Cryptococcus neoformans | 1.95 |

Visualizations

Computational Drug Discovery Workflow

Caption: A flowchart illustrating the computational and experimental workflow for the discovery and validation of this compound.

Ergosterol Biosynthesis Pathway and Drug Targets

Caption: A simplified diagram of the ergosterol biosynthesis pathway highlighting the targets of major antifungal drug classes and the putative target of this compound.

Conclusion

The computational modeling of this compound's binding sites provides a powerful framework for understanding its mechanism of action and for guiding further optimization efforts. The integration of in silico techniques with experimental validation is crucial for accelerating the development of new and effective antifungal therapies. This guide has outlined the core methodologies and data presentation standards to aid researchers in this critical endeavor. Future work will focus on molecular dynamics simulations to study the dynamic behavior of the ligand-protein complexes and on lead optimization to improve the potency and selectivity of this compound.

References

- 1. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Antifungal Targets and Strategies [mdpi.com]

- 4. Frontiers | Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies [frontiersin.org]

Initial Characterization of Antifungal Agent 27 (C-27 Steroidal Saponins)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of a promising class of antifungal agents, the C-27 steroidal saponins, herein referred to as Antifungal Agent 27 for the context of this document. The emergence of drug-resistant fungal pathogens necessitates the exploration of novel chemical entities with potent and broad-spectrum antifungal activity. The C-27 steroidal saponins have demonstrated significant efficacy against a range of opportunistic fungal pathogens, positioning them as a noteworthy area for further preclinical investigation.

This document summarizes the quantitative antifungal activity, details the experimental methodologies employed for their characterization, and provides visual representations of the experimental workflows. The information presented is collated from a key study in the field, providing a foundational understanding for researchers and professionals in drug development.

Quantitative Data Summary

The antifungal activity of a series of 22 C-27 steroidal saponins and 6 related sapogenins was evaluated against several clinically relevant fungal strains. Of the compounds tested, ten saponins exhibited antifungal activity. The following tables summarize the in vitro efficacy of these active compounds, presenting their 50% inhibitory concentration (IC50), minimum inhibitory concentration (MIC), and minimum fungicidal concentration (MFC) in μg/mL.

Table 1: Antifungal Activity of Tigogenin Saponins (Compounds 1-4) and Hongguanggenin Saponin (Compound 6)

| Compound | Candida albicans | Candida glabrata | Candida krusei | Cryptococcus neoformans | Aspergillus fumigatus |

| IC50/MIC/MFC | IC50/MIC/MFC | IC50/MIC/MFC | IC50/MIC/MFC | IC50/MIC/MFC | |